molecular formula C33H32O11 B13061990 Kadsuphilol U

Kadsuphilol U

Cat. No.: B13061990
M. Wt: 604.6 g/mol
InChI Key: RFLJFFCQFBVABL-NYVRLXBJSA-N
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Description

Kadsuphilol U is a dibenzocyclooctadiene lignan belonging to the Schisandraceae family of natural products. These lignans are characterized by their spirobenzofuranoid or dibenzocyclooctadiene skeletons, often substituted with methoxy, hydroxyl, or acyloxy groups (e.g., benzoyl, angeloyl, or isobutyryl) at key positions such as C-6, C-9, or C-13 . This compound likely shares these core structural features, which are critical for bioactivity, including antioxidant and hepatoprotective properties .

Properties

Molecular Formula

C33H32O11

Molecular Weight

604.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C33H32O11/c1-17-26(44-24(35)12-11-19-9-7-6-8-10-19)20-13-23-27(42-16-41-23)29-25(20)33(15-40-29)21(31(32(17,3)37)43-18(2)34)14-22(38-4)28(39-5)30(33)36/h6-14,17,26,31,37H,15-16H2,1-5H3/b12-11+/t17-,26+,31-,32-,33-/m0/s1

InChI Key

RFLJFFCQFBVABL-NYVRLXBJSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of Kadsuphilol U involves several steps, including the use of various reagents and catalysts. The synthetic route typically starts with the extraction of the compound from the plant material, followed by purification using chromatographic techniques

Chemical Reactions Analysis

Kadsuphilol U undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Kadsuphilol U involves its interaction with various molecular targets and pathways. As an antioxidant, this compound scavenges reactive oxygen species and inhibits oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in its anti-cancer and anti-viral activities are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparisons

Kadsuphilol analogs exhibit structural diversity in their substituents and stereochemistry, leading to variations in bioactivity. Below is a comparative analysis of key Kadsuphilol derivatives and related lignans:

Compound Skeleton Type Key Substituents Source Plant Bioactivity (IC₅₀/EC₅₀) References
Kadsuphilol C Spirobenzofuranoid C-9: Benzoyl; C-6: Methoxy K. philippinensis DPPH scavenging: ~50–60% at 100 µM
Kadsuphilol R Dibenzocyclooctadiene C-9: Angeloyl K. heteroclita Moderate cytotoxicity (HL-60: IC₅₀ 14.59 µM)
Kadsuphilol I Dibenzocyclooctadiene C-9: Hydroxyl; C-13: Methoxy K. coccinea Hepatoprotective (HepG-2 survival: 54.0 ± 2.2% at 10 µM)
Kadsuphilol M C19-Homolignan (spirobenzofuranoid) Additional methyl group at C-19 K. philippinensis Anti-HIV-1 (Therapeutic Index: 7–12)
Kadsuphilol T Dibenzocyclooctadiene C-6: Acetyl; C-9: Methoxy K. longipedunculata Antioxidant (weak, IC₅₀ >50 µM)
Schisandrin Dibenzocyclooctadiene C-6: Methoxy; C-12: Hydroxyl Schisandra chinensis Hepatoprotective (HepG-2 survival: 44% at 10 µM)

Key Observations :

Substituent Influence on Activity: Acyloxy Groups: Kadsuphilol R (angeloyl at C-9) shows cytotoxicity, while Kadsuphilol I (hydroxyl at C-9) exhibits hepatoprotection, suggesting acyloxy groups enhance membrane permeability or receptor binding . Spirobenzofuranoid vs. Dibenzocyclooctadiene: Spirocyclic derivatives (e.g., Kadsuphilol C) demonstrate stronger antioxidant activity due to radical scavenging via conjugated π-systems .

Stereochemical Variations: The twist-boat-chair configuration in spirobenzofuranoids (e.g., Kadsuphilol C) enhances stability and bioactivity compared to planar dibenzocyclooctadienes .

Species-Specific Modifications: K. philippinensis yields spirobenzofuranoids (Kadsuphilol C, M), while K. heteroclita produces cytotoxic dibenzocyclooctadienes (Kadsuphilol R) .

Molecular and Spectroscopic Distinctions
  • NMR and CD Spectroscopy: Kadsuphilol C and M are distinguished by NOESY correlations (e.g., H-4 with H-6) and CD Cotton effects (positive at 216 nm, negative at 249 nm) .
  • X-ray Crystallography : Absolute configurations of analogs like heteroclitin D were confirmed via single-crystal analysis, resolving ambiguities in ROESY data .

Q & A

Q. What controls and replicates are essential in cytotoxicity assays for this compound?

  • Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and blank wells (media only). Triplicate replicates per concentration minimize plate-edge effects. Normalize data to cell viability via MTT or resazurin assays, with outlier exclusion via Grubbs’ test .

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